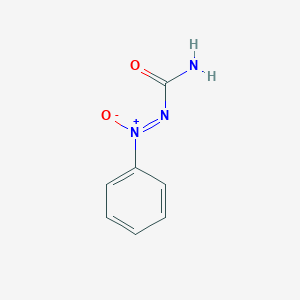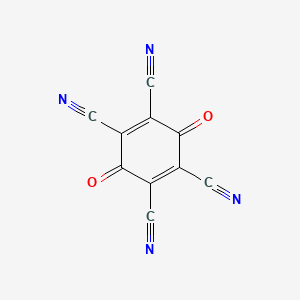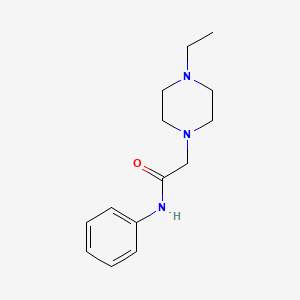
Pimar-8(14)-en-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimar-8(14)-en-18-oic acid is a diterpenoid compound that belongs to the pimarane family. It is a naturally occurring resin acid found in various coniferous trees. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pimar-8(14)-en-18-oic acid involves several steps, including Sharpless asymmetric dihydroxylation, Brønsted acid-catalyzed cationic bicyclization, and mild Rh-catalyzed arene hydrogenation . These steps are crucial for constructing the complex 6,6,6-carbocyclic scaffold characteristic of pimarane compounds.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the oleoresin of coniferous trees. The extraction process is followed by purification steps to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Pimar-8(14)-en-18-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the double bonds within the compound, altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
Pimar-8(14)-en-18-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex diterpenoid compounds.
Industry: This compound is used in the production of resins and other industrial materials.
Mecanismo De Acción
The mechanism of action of Pimar-8(14)-en-18-oic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways . This modulation leads to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pimar-8(14)-en-18-oic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Abietic acid: Another diterpenoid resin acid with similar anti-inflammatory properties.
Isopimaric acid: A closely related compound with a slightly different structure and biological activities.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific molecular targets and pathways.
Propiedades
Número CAS |
5673-40-5 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h13,15-16H,5-12H2,1-4H3,(H,21,22) |
Clave InChI |
BOZVXNYLOGJCKG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


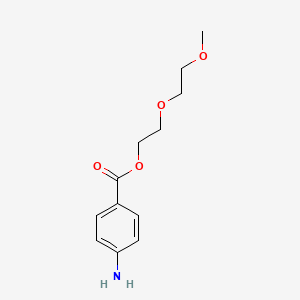
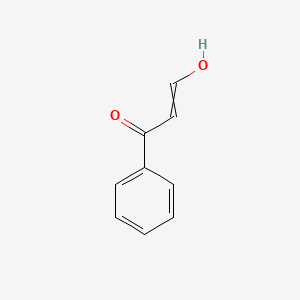
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
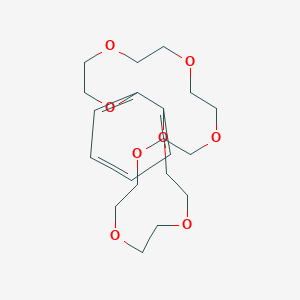
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
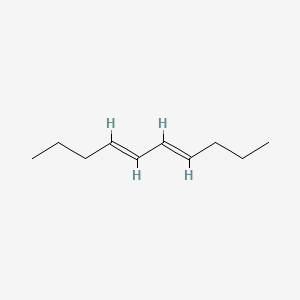
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
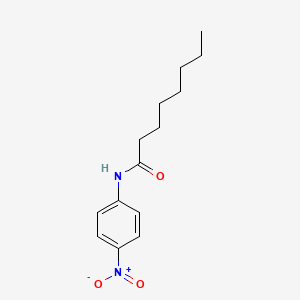
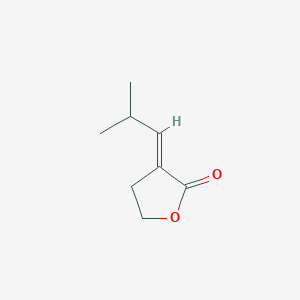
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
